1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid
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Overview
Description
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid; methanesulfonic acid is a complex organic compound with significant applications in various fields. It is known for its antibacterial properties and is often used in veterinary medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[222]octan-2-yl)-4-oxoquinoline-3-carboxylic acid; methanesulfonic acid involves multiple stepsThe final steps involve the addition of the diazabicyclo group and the methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the stability of the compound .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid; methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid; methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its antibacterial properties and potential use in treating infections.
Industry: Used in the production of various pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid; methanesulfonic acid involves its interaction with bacterial enzymes, inhibiting their function and leading to the death of the bacteria. The compound targets specific pathways in the bacterial cells, disrupting their normal processes .
Comparison with Similar Compounds
Similar Compounds
Danofloxacin: Another fluoroquinolone with similar antibacterial properties.
Ciprofloxacin: A widely used antibiotic with a similar mechanism of action.
Levofloxacin: Known for its effectiveness against a broad range of bacterial infections.
Uniqueness
1-Cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid; methanesulfonic acid is unique due to its specific chemical structure, which provides it with distinct antibacterial properties and makes it suitable for specific applications in veterinary medicine .
Properties
Molecular Formula |
C21H26FN3O6S |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-(5-methyl-2,5-diazabicyclo[2.2.2]octan-2-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C20H22FN3O3.CH4O3S/c1-22-8-13-5-4-12(22)9-23(13)18-7-17-14(6-16(18)21)19(25)15(20(26)27)10-24(17)11-2-3-11;1-5(2,3)4/h6-7,10-13H,2-5,8-9H2,1H3,(H,26,27);1H3,(H,2,3,4) |
InChI Key |
XJXHXSRZXLLYMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CCC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F.CS(=O)(=O)O |
Origin of Product |
United States |
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